molecular formula C8H8ClN3 B13656828 (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine

(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine

Cat. No.: B13656828
M. Wt: 181.62 g/mol
InChI Key: WSJMZEWHVJFMJX-UHFFFAOYSA-N
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Description

(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 4-chloro-2-nitropyridine with ethyl acetoacetate, followed by reduction and cyclization to form the desired pyrrolo[3,2-c]pyridine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine
  • 4-Chloro-7-azaindole
  • Pyrrolo[3,4-c]pyridine-1,3-dione derivatives

Uniqueness

(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine is unique due to its specific structural features, such as the chloro substitution and the methanamine group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

(4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine

InChI

InChI=1S/C8H8ClN3/c9-8-6-3-5(4-10)12-7(6)1-2-11-8/h1-3,12H,4,10H2

InChI Key

WSJMZEWHVJFMJX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1NC(=C2)CN)Cl

Origin of Product

United States

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